molecular formula C10H18O4S B1597572 Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate CAS No. 63449-37-6

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate

Cat. No.: B1597572
CAS No.: 63449-37-6
M. Wt: 234.31 g/mol
InChI Key: QAUACNHILIEKFW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate (CAS 63449-37-6) is a high-purity organic sulfur compound supplied for research and development applications. This compound, with a molecular formula of C 10 H 18 O 4 S and a molecular weight of 234.31 g/mol, is characterized by its thioether and dual ester functional groups . With a density of 1.092 g/cm³ and a boiling point of 311.3°C at 760 mmHg, this liquid reagent presents as a colorless substance and should be handled with appropriate personal protective equipment as it may cause skin and eye irritation . Researchers should store it in a cool, dry place within a tightly closed container and note its incompatibility with strong oxidizing agents . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry. Published literature references its use in multi-step synthetic routes, including the research and development of novel pharmacologically active compounds and complex annulated indolizine derivatives, which are structures of interest in developing new pharmaceuticals . Its structure, featuring a flexible (CH 2 ) 3 spacer linking a thioether to an ester, makes it a versatile building block for constructing more complex molecules. This product is labeled with the safety phrase S24/25: "Avoid contact with skin and eyes" . It is intended for research and development purposes only in industrial or scientific settings. This product is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUACNHILIEKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381158
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63449-37-6
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Primary Synthetic Route: Nucleophilic Substitution

  • The most common laboratory and industrial synthesis involves the reaction of ethyl 4-halobutanoate (commonly ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate) with ethyl 2-mercaptoacetate (or sodium ethyl xanthate as a thiol source).
  • This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thiolate anion attacks the electrophilic carbon attached to the halogen, displacing the halide and forming the thioether bond.
  • Typical reaction conditions:
    • Solvent: Ethanol, methanol, or tetrahydrofuran (THF)
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the thiolate anion
    • Temperature: Mild heating, usually 50–70°C
    • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation of the thiol group
    • Reaction time: 12–24 hours for completion

Example Procedure:

  • Sodium metal is cautiously added to ethanol under nitrogen to generate sodium ethoxide.
  • Ethyl 2-mercaptoacetate is added to form the thiolate.
  • Ethyl 4-chlorobutanoate is then slowly added, and the mixture stirred at room temperature or slightly elevated temperature (~20–70°C) for about 20 hours.
  • The reaction mixture is filtered to remove sodium chloride byproduct, concentrated under vacuum, and the product extracted with an organic solvent such as diethyl ether.
  • Purification is typically achieved by column chromatography or recrystallization.

Industrial Scale Adaptations:

  • Large-scale reactors with controlled temperature and stirring.
  • Use of phase-transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reaction rates and yields.
  • Purification by distillation or recrystallization to achieve high purity.

Reaction Mechanism and Analysis

  • The reaction mechanism is a classic S_N2 nucleophilic displacement.
  • The thiolate ion (RS⁻) generated from ethyl 2-mercaptoacetate attacks the alkyl halide carbon, displacing the halide ion.
  • The reaction is sensitive to steric hindrance; primary alkyl halides like ethyl 4-bromobutanoate are preferred.
  • The thioether functional group is stable under these conditions but can be oxidized post-synthesis if desired.

Data Table: Typical Reaction Conditions and Yields

Parameter Condition/Value Notes
Starting materials Ethyl 4-bromobutanoate, ethyl 2-mercaptoacetate 1:1 molar ratio
Base K₂CO₃ or NaH Generates thiolate anion
Solvent Ethanol, methanol, or THF Polar solvents preferred
Temperature 50–70°C Mild heating to promote reaction
Reaction time 12–24 hours Monitored by TLC or GC-MS
Atmosphere Nitrogen or argon Prevents oxidation
Catalyst Tetrabutylammonium iodide (optional) Phase-transfer catalyst to improve yield
Purification Column chromatography or recrystallization Ensures product purity
Typical yield 75–90% Dependent on scale and conditions

Alternative Synthetic Approaches

  • Coupling Reactions: Use of thiol-containing intermediates with activated esters or acid chlorides under mild coupling conditions.
  • Phase-transfer Catalysis: Enhances nucleophilicity of thiolate ions in biphasic systems, increasing reaction rates.
  • Enzymatic Methods: Though less common, biocatalysis using thioesterase enzymes could be explored for stereoselective synthesis.

Characterization Techniques Post-Synthesis

Research Findings and Optimization Notes

  • Reaction yields and purity depend heavily on solvent choice, base strength, and reaction atmosphere.
  • Use of phase-transfer catalysts like TBAI has been shown to increase yields by stabilizing intermediates.
  • Controlling temperature prevents side reactions such as oxidation of the thioether to sulfoxides or sulfones.
  • Reaction scale-up requires careful control of mixing and temperature to maintain product consistency.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Nucleophilic substitution Ethyl 4-bromobutanoate + ethyl 2-mercaptoacetate, base, ethanol High yield, straightforward Requires inert atmosphere
Phase-transfer catalysis Addition of TBAI catalyst Increased reaction rate and yield Additional catalyst cost
Coupling reactions Using activated esters or acid chlorides Potential for stereoselectivity More complex reagents needed
Enzymatic synthesis Biocatalysts for thioester formation Mild conditions, stereoselective Less developed, limited scope

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioether Linkages

1,4-Bis[(2-chloroethyl)thio]butane (CAS RN: 142868-93-7)
  • Molecular Formula : C₈H₁₆Cl₂S₂ (vs. C₉H₁₆O₄S for the target compound)
  • Key Differences: Substitution: Chloroethyl groups replace the ethoxy-oxoethyl and butanoate groups in the target compound. Reactivity: The chlorine atoms enhance electrophilicity, making this compound a potent alkylating agent (e.g., in chemical warfare or anticancer agents) . Toxicity: Likely higher due to chloroethyl groups, which can crosslink DNA.
1,5-Bis(2-chloroethylthio)pentane (CAS RN: 142868-94-8)
  • Molecular Formula : C₉H₁₈Cl₂S₂
  • Key Differences: Chain Length: Extended pentane backbone vs. butanoate in the target compound. Functional Groups: Lacks ester moieties, reducing polarity and hydrolysis susceptibility. Stability: Longer alkyl chain may decrease volatility compared to the target compound .

Ester-Functionalized Analogues

Ethyl 2-keto-4-phenylbutanoate (CAS RN: 64920-29-2)
  • Molecular Formula : C₁₂H₁₄O₃ (vs. C₉H₁₆O₄S for the target compound)
  • Key Differences: Substituents: Aromatic phenyl group and ketone replace the thioether and ethoxy-oxoethyl groups. Reactivity: The ketone enables keto-enol tautomerism, facilitating condensation reactions absent in the target compound . Polarity: Higher hydrophobicity due to the phenyl group, reducing water solubility. Applications: Used in flavorings, fragrances, or as a chiral synthon in pharmaceuticals .

Comparative Data Table

Property Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate 1,4-Bis[(2-chloroethyl)thio]butane Ethyl 2-keto-4-phenylbutanoate
Molecular Formula C₉H₁₆O₄S C₈H₁₆Cl₂S₂ C₁₂H₁₄O₃
Molecular Weight (g/mol) ~220.3 ~247.3 ~206.2
Functional Groups Thioether, two esters Thioether, chloroethyl Ester, ketone, phenyl
Reactivity Moderate (ester hydrolysis, thioether oxidation) High (alkylation via Cl) Moderate (ketone/enol reactions)
Applications Organic synthesis intermediate Regulated substances (Schedule 1A04) Flavorings, pharmaceuticals

Research Findings and Implications

  • Thioether vs.
  • Ester vs. Ketone Functionality: The dual esters in the target compound increase polarity and hydrolytic instability relative to ethyl 2-keto-4-phenylbutanoate, which is stabilized by its aromatic ring .
  • Synthetic Utility : The thioether bridge in the target compound may facilitate chelation or coordination chemistry, a feature absent in the compared analogs.

Biological Activity

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, based on diverse sources of research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10H18O3S
  • Molecular Weight : Approximately 218.31 g/mol
  • CAS Number : 63449-37-6

The compound features a thioether linkage, which is significant for its reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl butanoate with 2-ethoxy-2-oxoethyl thiol through nucleophilic substitution mechanisms. This method allows for the introduction of the thioether functional group, enhancing the compound's reactivity.

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit various pharmacological properties. Notable activities include:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Thioether compounds are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

A study focusing on structurally related compounds highlighted the importance of the thioether group in enhancing biological activity. For instance, derivatives synthesized from this compound were evaluated for their cytotoxicity using MTT assays. Results indicated that specific modifications to the structure could significantly enhance anticancer properties compared to standard drugs like cisplatin .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaNotable Activity
Ethyl 4-(thio)butanoateC10H18O3SAnticancer, Antimicrobial
Ethyl 4-[((tert-butoxycarbonyl)(2-methoxy)thio)]butanoateC15H27NO6Intermediate in peptide synthesis
Ethyl 3-(methoxy-thio)propanoateC10H18O3SModerate cytotoxicity

This table illustrates that while this compound shares common features with other compounds, its unique combination of functional groups may endow it with distinct chemical reactivity and biological properties.

Q & A

Q. How is computational chemistry applied to predict reactivity or stability?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for thioether bond formation. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). QSPR models correlate substituent effects with degradation rates .

Data Contradictions and Recommendations

  • Catalyst Efficiency : reports TBAI as effective, while other methods may use alternative catalysts. Cross-validate with kinetic data to determine optimal conditions.
  • Stereochemical Outcomes : Some syntheses yield racemic mixtures (), whereas chiral catalysts produce enantiopure products. Specify catalyst systems in protocols to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Reactant of Route 2
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Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate

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